molecular formula C29H37N3O7 B588172 N-Benzyloxycarbonyl (S)-Lisinopril-d5 CAS No. 1356931-02-6

N-Benzyloxycarbonyl (S)-Lisinopril-d5

Cat. No. B588172
CAS RN: 1356931-02-6
M. Wt: 544.66
InChI Key: WIRGFGHUACTNCM-OFXAPOSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a derivative of Lisinopril, which is a medication used to treat high blood pressure. The “d5” indicates that it is a deuterated form of the compound, meaning it contains deuterium (heavy hydrogen) atoms . The N-Benzyloxycarbonyl group is a common protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 involves the use of enzymes and substrates produced using recombinant techniques . The reaction involves consecutive reactions of the compound and other reactants, with the second reaction being the rate-determining step . The synthesis can be improved by utilizing modern rational enzyme design methods .


Molecular Structure Analysis

The molecular structure of N-Benzyloxycarbonyl (S)-Lisinopril-d5 is complex, as it is a derivative of Lisinopril and contains a deuterium atom . The structure is determined by various factors, including the presence of the N-Benzyloxycarbonyl group and the specific arrangement of atoms within the molecule .


Chemical Reactions Analysis

N-Benzyloxycarbonyl (S)-Lisinopril-d5 can undergo various chemical reactions, including those catalyzed by enzymes . For example, it can participate in the formation of peptide bonds in a process known as chemoenzymatic peptide synthesis . This process is clean and mild, unlike conventional chemical synthesis, which involves complicated and laborious protection-deprotection procedures and harsh reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are determined by its molecular structure . It is a white to light yellow crystalline powder . It has a melting point of 75-77 °C, a density of 1.1952, and is soluble in methanol .

Safety And Hazards

N-Benzyloxycarbonyl (S)-Lisinopril-d5 should be handled with care to avoid exposure and potential hazards . It should be stored in a cool, dry place, away from heat and sources of ignition . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Future Directions

The future directions for N-Benzyloxycarbonyl (S)-Lisinopril-d5 could involve further exploration of its potential applications in pharmaceuticals and biotechnology . There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . The chemoenzymatic approach has been utilized for several decades because determining the optimal conditions for conventional synthesis is often time-consuming .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37)/t23-,24-,25-/m0/s1/i1D,3D,4D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRGFGHUACTNCM-OFXAPOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl (S)-Lisinopril-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.